N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Description
N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a chemical compound with potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound features a pyrazole ring, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Properties
IUPAC Name |
N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-6(2)10-15-16-11(19-10)9(18)13-4-7-5-14-17(3)8(7)12/h5-6H,4,12H2,1-3H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWDHFQRIQPDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)NCC2=C(N(N=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiadiazole cores. One common approach is to start with 5-amino-1-methylpyrazole-4-carbaldehyde, which undergoes a condensation reaction with thiosemicarbazide to form the thiadiazole ring. Subsequent steps may include alkylation and carboxamide formation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group on the pyrazole ring can be oxidized to form a nitro group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its structural features make it suitable for creating diverse molecular scaffolds.
Biology: The biological activity of this compound can be explored for potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties, warranting further research.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new pharmaceuticals.
Industry: In material science, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to biological responses. Further research is needed to elucidate its exact mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
5-Amino-1-methylpyrazole-4-carbaldehyde
Thiosemicarbazide
Propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Uniqueness: N-[(5-amino-1-methylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide stands out due to its unique combination of functional groups and structural features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
